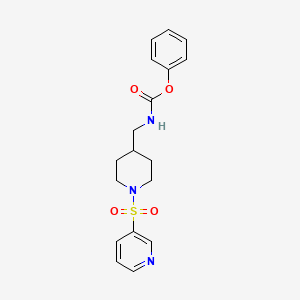
Phenyl ((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl ((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamate is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Phenyl ((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Core Structure : The compound features a piperidine ring substituted with a pyridin-3-ylsulfonyl group and a phenyl carbamate moiety.
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 342.43 g/mol
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperidine have been shown to inhibit key cancer-related pathways, including those involving BRAF(V600E) and EGFR, which are critical in various cancers such as melanoma and non-small cell lung cancer .
Table 1: Summary of Anticancer Activity
| Compound | Target Pathway | Activity Level | Reference |
|---|---|---|---|
| Phenyl Carbamate | BRAF(V600E) | Moderate | |
| Piperidine Derivative | EGFR | High | |
| Pyridin-Sulfonamide | Aurora-A Kinase | Significant |
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. Research indicates that piperidine derivatives can possess antibacterial and antifungal properties, making them valuable in treating infections .
Table 2: Antimicrobial Activity Overview
| Compound | Microbial Target | Activity Level | Reference |
|---|---|---|---|
| Phenyl Carbamate | Staphylococcus aureus | Moderate | |
| Piperidine Derivative | Escherichia coli | High | |
| Pyridin-Sulfonamide | Candida albicans | Significant |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor growth and proliferation.
- Cell Cycle Arrest : Studies suggest that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Breast Cancer Cell Lines : A study tested the compound's efficacy against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant cytotoxic effects and potential for use in combination therapies with established chemotherapeutics like doxorubicin .
- Synergistic Effects with Antibiotics : Another investigation explored the synergistic effects of piperidine derivatives with common antibiotics against resistant bacterial strains, demonstrating enhanced antimicrobial efficacy .
Propiedades
IUPAC Name |
phenyl N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-18(25-16-5-2-1-3-6-16)20-13-15-8-11-21(12-9-15)26(23,24)17-7-4-10-19-14-17/h1-7,10,14-15H,8-9,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGMIHLQAKJDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)OC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













